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Introduction: A Versatile Building Block in Modern
Synthesis

1-Fluoro-4-iodo-2-methoxybenzene (CAS No. 773855-64-4) is a halogenated aromatic
compound that has emerged as a valuable and versatile building block in organic synthesis,
particularly within the field of medicinal chemistry. Its unique trifunctional substitution pattern—
featuring a methoxy group, a fluorine atom, and an iodine atom—provides a rich platform for
complex molecular construction.

The strategic placement of these functional groups allows for a range of orthogonal chemical
transformations. The aryl iodide offers a reactive site for numerous palladium-catalyzed cross-
coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The fluorine atom, a common feature in many modern pharmaceuticals, can significantly
influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The
methoxy group can modulate the electronic properties of the ring and serve as a potential
handle for demethylation to reveal a phenol functionality. This guide provides an in-depth
overview of the properties, synthesis, reactivity, and safe handling of this important synthetic
intermediate.

Physicochemical and Spectroscopic Profile
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The physical and spectroscopic properties of 1-Fluoro-4-iodo-2-methoxybenzene are crucial for
its identification, handling, and use in synthesis.

Core Properties

A summary of the key physicochemical properties is presented in the table below.

Property Value Source(s)
CAS Number 773855-64-4 [3]
Molecular Formula C7HeFIO [3]
Molecular Weight 252.02 g/mol [3]
Physical Form Solid
Purity Typically >95%
Storage Temperature 28°C, |.<eep in dark place, [3]

sealed in dry

Spectroscopic Characterization

While a comprehensive, peer-reviewed spectral analysis is not readily available in public
literature, typical spectroscopic data can be inferred from the analysis of similar structures and
general principles of NMR and IR spectroscopy. The following are predicted and expected
values crucial for compound verification.

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the
aromatic region. The proton ortho to the methoxy group and flanked by the fluorine and
iodine would be the most deshielded. The other two protons will show coupling to each other
and to the fluorine atom. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

e 13C NMR: The carbon NMR spectrum will display seven unique signals. The carbon bearing
the iodine atom will be significantly shifted upfield (typically 85-95 ppm). The carbon attached
to the fluorine will show a large one-bond C-F coupling constant (*JCF = 240-250 Hz). The
methoxy carbon will appear around 56 ppm.
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e 1F NMR: The fluorine NMR spectrum will present a singlet, as it is the only fluorine atom in
the molecule. Its chemical shift will be informative of the electronic environment of the
aromatic ring.[4]

e IR Spectroscopy: Key infrared absorption bands would include C-H stretching for the
aromatic ring and methyl group (~2850-3100 cm~1), C=C aromatic ring stretching (~1400-
1600 cm~1), and a strong C-O stretching for the aryl-alkyl ether (~1250 cm~1). The C-F and
C-I stretching vibrations would appear in the fingerprint region.

Synthesis of 1-Fluoro-4-iodo-2-methoxybenzene

The most logical and widely practiced synthetic route to aryl iodides of this nature is through
the Sandmeyer-type reaction, starting from the corresponding aniline. In this case, 3-Fluoro-4-
methoxyaniline serves as the ideal precursor.

Reaction Pathway: Diazotization and lodination

The synthesis involves two primary stages:

» Diazotization: The primary aromatic amine (3-Fluoro-4-methoxyaniline) is treated with nitrous
acid (HNO2), generated in situ from sodium nitrite (NaNO:2) and a strong mineral acid (e.g.,
H2SOa4 or HCI) at low temperatures (0-5 °C). This converts the amino group into a highly
reactive diazonium salt (-N2*). Maintaining a low temperature is critical to prevent the
premature decomposition of this unstable intermediate.[5]

 lodination: The aqueous solution of the diazonium salt is then treated with a solution of
potassium iodide (KI). The iodide ion displaces the diazonium group, which is an excellent
leaving group (evolving as nitrogen gas), to yield the target aryl iodide, 1-Fluoro-4-iodo-2-
methoxybenzene.[5]
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Synthesis of 1-Fluoro-4-iodo-2-methoxybenzene via Diazotization-lodination.

Detailed Experimental Protocol (Adapted from General
Procedures)

This protocol is a representative procedure adapted from established methods for the
diazotization of anilines and subsequent iodination.[5]

Materials:

e 3-Fluoro-4-methoxyaniline

e Concentrated Sulfuric Acid (H2S0Oa4)

e Sodium Nitrite (NaNO2)

o Potassium lodide (KI)

» Deionized Water

e Ice

¢ Sodium Thiosulfate (Na2S203) solution (10% w/v)

o Diethyl ether or Dichloromethane
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e Anhydrous Magnesium Sulfate (MgSOa)
Procedure:

Preparation of the Aniline Salt: In a three-necked round-bottom flask equipped with a
mechanical stirrer and a thermometer, dissolve 3-Fluoro-4-methoxyaniline (1.0 eq) in a
mixture of concentrated sulfuric acid (2.0 eq) and water. Cool the solution to 0-5 °C using an
ice-salt bath.

Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of
cold deionized water. Add this NaNO2 solution dropwise to the cold aniline salt solution via a
dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the
addition to ensure the stability of the diazonium salt. The reaction is exothermic and requires
careful control.

Preparation of lodide Solution: In a larger beaker, dissolve potassium iodide (1.5 eq) in
water.

lodination: Slowly add the cold diazonium salt solution to the potassium iodide solution with
vigorous stirring. Nitrogen gas evolution should be observed. The reaction mixture may
darken due to the formation of iodine.

Work-up: Allow the reaction to stir at room temperature for 1-2 hours after the addition is
complete. To quench any excess iodine, add a 10% sodium thiosulfate solution dropwise
until the dark iodine color disappears.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with
diethyl ether or dichloromethane (3 x volumes). Combine the organic layers, wash with brine,
and dry over anhydrous MgSOa. Filter off the drying agent and concentrate the solvent under
reduced pressure to yield the crude 1-Fluoro-4-iodo-2-methoxybenzene.

Purification: The crude product can be further purified by column chromatography on silica
gel or by recrystallization to afford the final product.

Reactivity and Applications in Drug Discovery
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The primary utility of 1-Fluoro-4-iodo-2-methoxybenzene lies in its role as a versatile scaffold in
palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of
the carbon-halogen bonds (C-I > C-Br > C-Cl) in oxidative addition to a Pd(0) center, making it
an ideal substrate for these transformations.[6][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an aryl halide
and an organoboron compound, is a cornerstone of modern medicinal chemistry. 1-Fluoro-4-
iodo-2-methoxybenzene is an excellent substrate for this reaction, allowing for the synthesis of
complex biaryl structures.

Catalytic Cycle of the Suzuki-Miyaura Reaction.
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Catalytic Cycle of the Suzuki-Miyaura Reaction.
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Application Example: Synthesis of Bioactive Isoflavones Fluorinated and methoxylated
isoflavones, which are structurally related to natural products like genistein, have been
synthesized and investigated for their potential as antitumor agents. The core C-C bond in
these structures is often constructed using palladium-catalyzed coupling methodologies.[1] 1-
Fluoro-4-iodo-2-methoxybenzene can serve as a key precursor in the synthesis of such
compounds, where the "Ar" group from the boronic acid would form the rest of the isoflavone
core. The resulting fluorinated and methoxylated biaryl scaffold is a common motif in
biologically active molecules.[1]

Other Cross-Coupling Reactions

Beyond the Suzuki coupling, the aryl iodide functionality allows for a wide range of other
important bond-forming reactions, including:

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form an aryl-amine.

Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide.

This broad reactivity makes 1-Fluoro-4-iodo-2-methoxybenzene a powerful tool for rapidly
building molecular diversity in drug discovery programs.[8][9]

Safety and Handling

As a halogenated organic compound, 1-Fluoro-4-iodo-2-methoxybenzene requires careful
handling in a laboratory setting. All operations should be performed in a well-ventilated fume
hood while wearing appropriate personal protective equipment (PPE).

Hazard ldentification:
o GHS Classification: The compound is classified with the following hazard statements:
o H302: Harmful if swallowed.

o H315: Causes skin irritation.[10]
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o H319: Causes serious eye irritation.[10]

o H335: May cause respiratory irritation.[10]

» Signal Word: Warning[10]
Recommended Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

» Skin Protection: Wear nitrile rubber gloves and a lab coat. Change gloves immediately if
contaminated.[11]

» Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved
respirator if exposure limits are exceeded or if irritation is experienced.[12]

First Aid Measures:

« If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a
physician.[7]

 In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

e In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and
consult a physician.[7]

« |If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with
water and consult a physician.[7]

Storage and Disposal:

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected
from light.[3]

» Disposal: Dispose of this material and its container in accordance with local, regional,
national, and international regulations. Do not let the product enter drains.[11]

Conclusion
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1-Fluoro-4-iodo-2-methoxybenzene is a strategically designed building block that offers
synthetic chemists a reliable and versatile entry point for the construction of complex,
fluorinated molecules. Its robust reactivity in palladium-catalyzed cross-coupling reactions,
combined with the beneficial properties imparted by the fluorine atom, makes it a highly
relevant intermediate in the pursuit of novel active pharmaceutical ingredients and functional
materials. A thorough understanding of its properties, synthesis, and handling is essential for its
effective and safe utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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